![molecular formula C16H16O2 B8491157 1-[4-(2-phenylethoxy)phenyl]ethanone CAS No. 18099-61-1](/img/structure/B8491157.png)
1-[4-(2-phenylethoxy)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Phenethyloxy)acetophenone is an organic compound belonging to the class of acetophenones It is characterized by the presence of a phenethyloxy group attached to the para position of the acetophenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Phenethyloxy)acetophenone typically involves the reaction of acetophenone with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of 4’-(Phenethyloxy)acetophenone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4’-(Phenethyloxy)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenethyloxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Formation of phenylacetic acid or benzaldehyde derivatives.
Reduction: Formation of phenethyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4’-(Phenethyloxy)acetophenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4’-(Phenethyloxy)acetophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Acetophenone: The parent compound, used widely in organic synthesis and as a precursor for various derivatives.
4-Hydroxyacetophenone: Known for its antioxidant properties and used in the synthesis of pharmaceuticals.
4-Methoxyacetophenone: Used in the fragrance industry and as an intermediate in organic synthesis.
Uniqueness: 4’-(Phenethyloxy)acetophenone is unique due to the presence of the phenethyloxy group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
18099-61-1 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
1-[4-(2-phenylethoxy)phenyl]ethanone |
InChI |
InChI=1S/C16H16O2/c1-13(17)15-7-9-16(10-8-15)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Clave InChI |
WKAZTGOEVXZSBE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

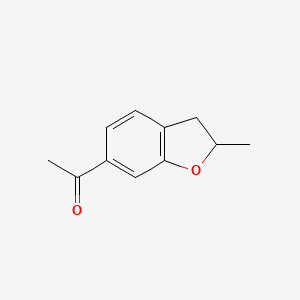
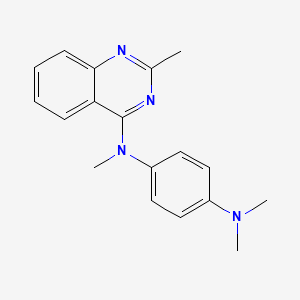
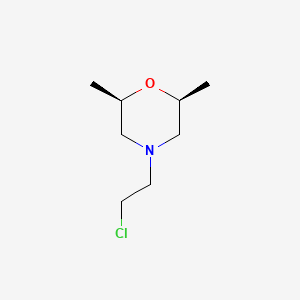
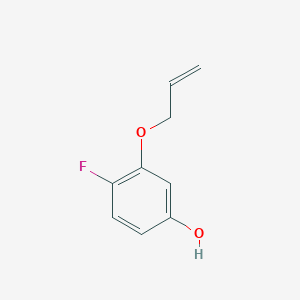
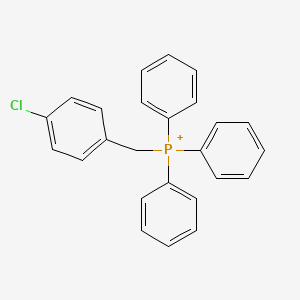
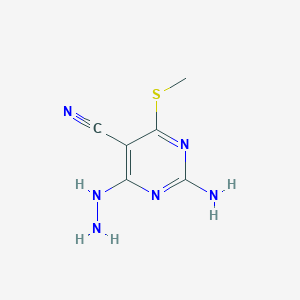
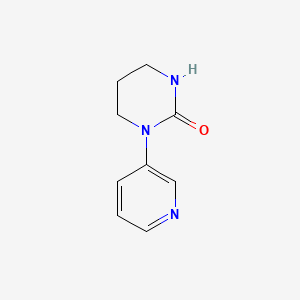
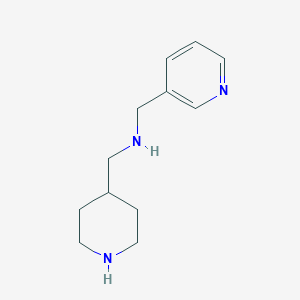
![N,N-diphenyl-4-[5-[6-(1-phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]aniline](/img/structure/B8491123.png)
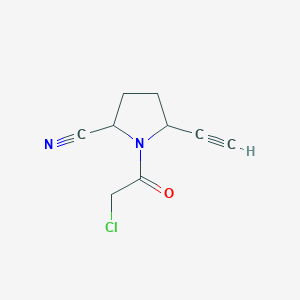
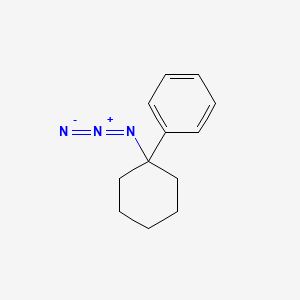

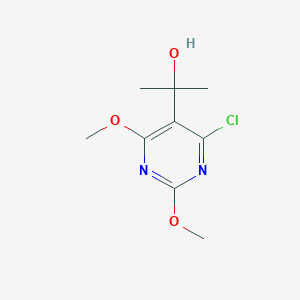
![5-Methyl-6-nitro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8491145.png)
